AC-Ala-ala-tyr-amc

Proteasome Chymotrypsin-like activity Substrate specificity

AC-Ala-Ala-Tyr-AMC (Ac-AAY-AMC) is an acetylated tripeptide-AMC substrate engineered to resolve distinct catalytic subsites of the 20S proteasome. The P3 alanine residue directs hydrolysis to a non-canonical chymotrypsin-like site, enabling discrimination from the β5 activity measured by Suc-LLVY-AMC. Researchers use this substrate with lactacystin to quantify proteasome‑specific contributions in lysates. Substitution with generic Suc‑ or Boc‑peptide‑AMC substrates is scientifically invalid without re‑validation; only Ac‑AAY‑AMC provides the P3‑Ala specificity required for reproducible inhibitor profiling and kinetic comparisons. Procure this validated reporter to accelerate selective proteasome inhibitor screening and avoid cross‑reactivity artefacts.

Molecular Formula C27H32N4O6
Molecular Weight 508.6 g/mol
Cat. No. B1518660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Ala-ala-tyr-amc
Molecular FormulaC27H32N4O6
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCC1=CCOC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C27H32N4O6/c1-15-11-12-37-24-14-20(7-10-22(15)24)30-27(36)23(13-19-5-8-21(33)9-6-19)31-26(35)17(3)29-25(34)16(2)28-18(4)32/h5-11,14,16-17,23,33H,12-13H2,1-4H3,(H,28,32)(H,29,34)(H,30,36)(H,31,35)/t16-,17-,23-/m0/s1
InChIKeyVZNGGRNDYFVBNG-QQMNAOGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-Ala-Ala-Tyr-AMC: A Synthetic Fluorogenic Tripeptide Substrate for Chymotrypsin-Like Protease Activity Assays


AC-Ala-Ala-Tyr-AMC (CAS 99590-93-9), also designated Ac-AAY-AMC, is a synthetic, acetylated tripeptide conjugated to the fluorogenic leaving group 7-amino-4-methylcoumarin (AMC) . It is primarily employed as a substrate for detecting and quantifying chymotrypsin-like (ChT-L) protease activity in vitro, including specific applications in profiling the β5 catalytic subunit of the 20S proteasome . The acetyl N-terminal cap (Ac) enhances stability against aminopeptidases . Upon enzymatic cleavage at the C-terminal amide bond, the liberated AMC moiety generates a quantifiable fluorescence signal (excitation 360-380 nm; emission 440-460 nm) proportional to protease activity [1].

Why Generic Substitution of AC-Ala-Ala-Tyr-AMC with Other AMC-Based Chymotrypsin Substrates Fails in Protease Profiling


Generic substitution among commercially available chymotrypsin substrates—such as Suc-LLVY-AMC, Suc-AAPF-AMC, or Suc-AAA-AMC—is scientifically invalid without rigorous re-validation. The amino acid sequence, N-terminal protecting group (e.g., Acetyl vs. Succinyl), and peptide length dictate substrate recognition, binding affinity (Km), and turnover rate (kcat/Km) at distinct enzyme active sites. Critically, the P3 residue (Ala in AC-Ala-Ala-Tyr-AMC vs. Pro or Leu in comparators) has been demonstrated to direct substrates to distinct catalytic sites within the multicatalytic proteasome complex [1]. Consequently, substituting this compound with a close analog can lead to false-negative results (no hydrolysis), false-positive cross-reactivity with unintended proteases, or radically shifted kinetic parameters that compromise quantitative comparisons across experimental batches or publications [2].

Quantitative Comparative Evidence for AC-Ala-Ala-Tyr-AMC vs. In-Class AMC Substrate Analogs


P3 Amino Acid Specificity: Differential Proteasome Catalytic Site Engagement of Ac-AAY-AMC vs. Suc-LLVY-AMC and Suc-AAPF-AMC

The amino acid residue occupying the P3 position critically determines which catalytic site within the proteasome complex is engaged. Tripeptide substrates containing an alanine at the P3 position, such as AC-Ala-Ala-Tyr-AMC (Ac-AAY-AMC), direct cleavage toward a distinct catalytic component separate from that which preferentially hydrolyzes substrates with a proline at P3, such as Suc-Ala-Ala-Pro-Phe-AMC or Suc-Leu-Leu-Val-Tyr-AMC [1]. Furthermore, Ala-Ala-Phe-chloromethyl ketone (AAPF-CMK) inhibits the chymotrypsin-like activity assayed with Suc-Leu-Leu-Val-Tyr-AMC but, notably, fails to inhibit hydrolysis of Ala-Ala-Phe-AMC [2]. This differential inhibition profile confirms that the P3-alanine substrate binds to and is processed by a distinct active site or conformation within the proteasome complex, which is not shared with substrates possessing a Pro or Leu at P3.

Proteasome Chymotrypsin-like activity Substrate specificity

Comparative Kinetics: AC-Ala-Ala-Tyr-AMC Exhibits Low Proteasome Activity vs. Suc-LLVY-AMC

Kinetic characterization reveals a substantial difference in the efficiency with which different chymotrypsin-like substrates are processed by the proteasome. Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) serves as the standard, high-activity substrate for measuring proteasomal chymotrypsin-like activity [1]. In contrast, AC-Ala-Ala-Tyr-AMC (Ac-AAY-AMC) is reported to be cleaved with significantly lower relative activity by the 20S proteasome, rendering it a more specialized probe for specific subsets of chymotrypsin-like enzymes or proteasome subpopulations rather than a universal reporter for total β5 subunit function . While absolute kcat and Km values for Ac-AAY-AMC against purified 20S proteasome are not available, the relative activity profile is clearly differentiated from Suc-LLVY-AMC.

Enzyme Kinetics Proteasome Substrate Turnover

Selective Protease Cleavage: AC-Ala-Ala-Tyr-AMC is Not Hydrolyzed by Trypsin-Like Proteases

The amino acid sequence dictates enzyme class specificity. AC-Ala-Ala-Tyr-AMC, possessing a C-terminal tyrosine (aromatic/hydrophobic), is selectively hydrolyzed by chymotrypsin-like serine proteases . Experimental evidence using related peptide-AMC substrates demonstrates a clear functional demarcation: trypsin-like proteases exhibit no detectable activity against chymotrypsin substrates. Specifically, no activity was observed for trypsin variants against substrates with hydrophobic C-termini (e.g., Suc-Ala-Ala-Pro-Phe-AMC), whereas they robustly cleave substrates with basic residues (Arg, Lys) at the P1 position [1]. By extension, AC-Ala-Ala-Tyr-AMC, due to its Tyr at P1, is not a substrate for trypsin-like enzymes.

Protease Selectivity Trypsin Enzyme Specificity

Differential Inhibition by Lactacystin: Proteasome vs. Non-Proteasome Chymotrypsin Activity Using AC-Ala-Ala-Tyr-AMC

Lactacystin is a well-established, selective, and irreversible inhibitor of the 20S proteasome (IC50 = 4.8 μM) and also inhibits the lysosomal enzyme cathepsin A [1]. When employing AC-Ala-Ala-Tyr-AMC in cell lysates or biological fluids, the observed chymotrypsin-like activity can derive from both the proteasome and non-proteasome sources (e.g., cathepsin A, other chymotrypsin-like proteases). The use of lactacystin allows for the quantification of the specific proteasome-dependent component of AC-Ala-Ala-Tyr-AMC hydrolysis. The residual lactacystin-insensitive activity represents non-proteasomal chymotrypsin-like proteases.

Proteasome Inhibitor Lactacystin Cathepsin A

Source Reliability and Purity: AC-Ala-Ala-Tyr-AMC as a Validated Research Compound vs. Custom Peptide Synthesis

Procurement from established commercial sources ensures lot-to-lot consistency in purity (typically ≥95% by HPLC) and identity verification (MS, NMR) for AC-Ala-Ala-Tyr-AMC, with CAS registry number 99590-93-9 . This stands in contrast to in-house custom peptide synthesis or procurement from unverified vendors, which introduces variables in residual trifluoroacetic acid (TFA) content, incorrect sequence synthesis, or AMC isomer contamination, all of which significantly impact enzymatic reaction kinetics and fluorescence signal linearity. Commercial sourcing from reputable vendors mitigates these variables, enabling cross-laboratory data reproducibility and reducing downstream troubleshooting associated with substandard reagents .

Procurement QC Validation Reproducibility

Validated Research and Industrial Application Scenarios for AC-Ala-Ala-Tyr-AMC Based on Comparative Evidence


Dissecting Proteasome Chymotrypsin-Like Subsite Specificity

Utilize AC-Ala-Ala-Tyr-AMC to probe the distinct catalytic subsite of the 20S proteasome that preferentially accommodates an alanine at the P3 position, differentiating its activity from the β5 subunit's primary activity measured with Suc-LLVY-AMC [1]. This application is essential for studying the proteasome's broader substrate specificity and for screening inhibitors that may selectively target different active site conformations.

Proteasome-Specific Activity Deconvolution in Complex Biological Samples

Employ AC-Ala-Ala-Tyr-AMC in combination with the selective proteasome inhibitor lactacystin to quantify the contribution of the proteasome to total chymotrypsin-like activity in cell or tissue lysates [2]. The lactacystin-sensitive fraction of substrate hydrolysis specifically represents proteasome activity, while the residual signal reports on other chymotrypsin-like proteases (e.g., cathepsin A), enabling precise functional dissection without cross-reactivity from trypsin-like enzymes .

Inhibitor Selectivity Profiling Against Distinct Chymotrypsin-Like Active Sites

Compare the inhibition profile of novel small molecules using AC-Ala-Ala-Tyr-AMC against the profile obtained with Suc-Leu-Leu-Val-Tyr-AMC. A compound that inhibits Suc-LLVY-AMC hydrolysis but not AC-Ala-Ala-Tyr-AMC hydrolysis demonstrates a high degree of selectivity for the canonical β5 subunit active site over the P3-alanine-preferring site, a valuable feature for developing targeted proteasome inhibitors with reduced off-target effects [1].

Technical Documentation Hub

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